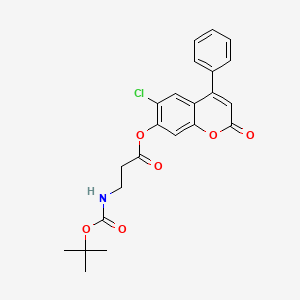
5-chloro-N-(3-methoxypropyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrimidine derivative with a complex structure. Its systematic name reflects its substituents: 5-chloro, N-(3-methoxypropyl), 2-(methylsulfonyl), and pyrimidine-4-carboxamide. Let’s break it down:
Pyrimidine Ring: The core structure is a pyrimidine ring, which consists of two nitrogen atoms and three carbon atoms. Pyrimidines play essential roles in nucleic acids (DNA and RNA) and are involved in various biological processes.
Vorbereitungsmethoden
Synthetic Routes::
Condensation Reaction: One synthetic route involves the condensation of 5-chloro-2,4-diaminopyrimidine with 3-methoxypropylamine. This forms the N-(3-methoxypropyl) derivative.
Sulfonation: The methylsulfonyl group is introduced via sulfonation of the 2-position using a suitable reagent (e.g., methanesulfonyl chloride).
Carboxylation: Finally, carboxylation of the 4-position yields the desired compound.
- Industrial-scale production typically employs efficient and cost-effective methods, such as continuous flow processes or solid-phase synthesis.
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the chloro and methoxypropyl groups.
Common Reagents: Sodium hydride (NaH), hydrogen peroxide (H₂O₂), and various alkylating agents.
Major Products: The specific products depend on reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigated for potential antiviral or anticancer properties.
Chemical Biology: Used as a probe to study cellular processes.
Industry: May serve as a precursor for other compounds.
Wirkmechanismus
Targets: The compound likely interacts with enzymes or receptors due to its structural complexity.
Pathways: Further research is needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of substituents sets it apart.
Similar Compounds: Related pyrimidine derivatives include 5-fluorouracil, cytosine, and thymine.
: Example reference. : Another reference. : Yet another reference.
Eigenschaften
Molekularformel |
C10H14ClN3O4S |
|---|---|
Molekulargewicht |
307.75 g/mol |
IUPAC-Name |
5-chloro-N-(3-methoxypropyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C10H14ClN3O4S/c1-18-5-3-4-12-9(15)8-7(11)6-13-10(14-8)19(2,16)17/h6H,3-5H2,1-2H3,(H,12,15) |
InChI-Schlüssel |
LSHCKWWASFDTET-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNC(=O)C1=NC(=NC=C1Cl)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(2Z)-3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12155863.png)
![5-[(3-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B12155868.png)
![methyl (2Z)-2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)imino]-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12155872.png)
![5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B12155880.png)
![N-{5-ethyl-3-[(4-methylphenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12155885.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B12155892.png)
![1-[3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole](/img/structure/B12155893.png)
![2-(4-tert-butylphenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B12155900.png)
![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B12155907.png)

![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155916.png)
}-N-(2-methoxyphe nyl)acetamide](/img/structure/B12155923.png)
![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide](/img/structure/B12155933.png)

